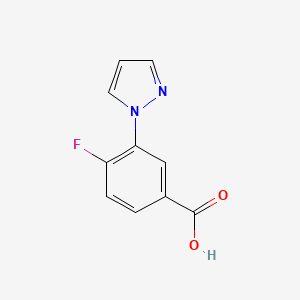

4-Fluoro-3-pyrazol-1-yl-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-3-pyrazol-1-yl-benzoic acid is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H7FN2O2 . This indicates that the compound contains 10 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.17 and a molecular formula of C10H7FN2O2 .科学的研究の応用

Synthesis of Fluorinated Pyrazoles

A new synthesis of fluorinated pyrazoles, indicating the relevance of compounds like 4-Fluoro-3-pyrazol-1-yl-benzoic acid in medicinal chemistry, was developed. This process involves the transformation of benzoylfluoroacetonitrile with hydrazine, yielding new fluoropyrazoles through an unprecedented mechanism. The study provides insight into the synthetic routes that can lead to fluorinated pyrazoles, showcasing their potential in the field of medicinal chemistry due to their structural and functional versatility (Surmont, Verniest, & de Kimpe, 2010).

Novel Methodologies for Heteroaryl Derivatives

Facile solution and solid-phase synthesis methods for 1-pyrazol-3-ylbenzimidazoles from 4-fluoro-3-nitrobenzoate derivatives were reported. These methods leverage the nucleophilic aromatic displacement of activated fluorine by the exocyclic amino group of the pyrazole ring. This process yields novel heteroaryl derivatives of benzimidazoles, which are crucial for generating diverse libraries of these compounds, demonstrating the broad applications of fluorinated pyrazoles in creating complex molecular structures (Portilla et al., 2008).

COX-2 Inhibition for Therapeutic Applications

Research into the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, including compounds derived from this compound, has shown potential COX-2 inhibitory activity. These compounds have been synthesized as potential COX-2 inhibitors, which play a significant role in the development of anti-inflammatory drugs. The research highlights the application of fluoropyrazoles in therapeutic drug development, especially in targeting enzyme inhibition for treatment purposes (Patel et al., 2004).

Fluorometric Sensing for Metal Ions

A study utilized a pyrazoline-based fluorometric "Turn-off" sensing mechanism for the selective detection of Hg2+ ions. This application underscores the utility of fluorinated pyrazoles in the development of sensitive and selective sensors for environmental monitoring and safety. The non-toxic pyrazoline derivative showcased a significant decrease in fluorescence intensity in the presence of Hg2+, demonstrating its potential as a selective fluorometric "turn-off" sensor for mercury ion detection (Bozkurt & Gul, 2018).

将来の方向性

The future directions for research on 4-Fluoro-3-pyrazol-1-yl-benzoic acid and related compounds could involve further exploration of their antimicrobial properties . The World Health Organization has identified antimicrobial resistance as one of the three greatest threats for human beings in the 21st century . Therefore, the development of new agents, such as this compound, could be crucial in addressing this global concern .

作用機序

Target of Action

The primary targets of 4-Fluoro-3-pyrazol-1-yl-benzoic acid are two groups of pathogens, staphylococci and enterococci . These bacteria are common causes of infections, and the compound’s activity against them suggests it may have potential as an antimicrobial agent.

Mode of Action

The compound interacts with its targets by disrupting the bacterial cell membrane . This disruption can lead to cell death, making the compound effective at inhibiting bacterial growth .

Biochemical Pathways

Disruption of these pathways can lead to cell death, explaining the compound’s bactericidal action .

Result of Action

The compound’s action results in bactericidal effects, meaning it kills bacteria rather than merely inhibiting their growth . It has shown effectiveness at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis , which are structures that bacteria form to protect themselves and enhance their survival.

生化学分析

Biochemical Properties

It is known that similar compounds have shown inhibitory properties against certain bacteria .

Cellular Effects

It has been suggested that similar compounds may disrupt the bacterial cell membrane .

Molecular Mechanism

Bacteriostatic agents generally inhibit protein synthesis, and bactericidal agents target the cell wall of bacteria .

Temporal Effects in Laboratory Settings

Similar compounds have shown bactericidal effects against Staphylococcus aureus over time .

特性

IUPAC Name |

4-fluoro-3-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-3-2-7(10(14)15)6-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWPRLUVEXQBRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2891038.png)

![2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2891043.png)

![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)

![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)

![1-allyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2891054.png)

![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2891057.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2891060.png)